molecular formula C6H10O4 B14554337 Ethyl 3-hydroxy-2-methoxyprop-2-enoate CAS No. 62004-78-8

Ethyl 3-hydroxy-2-methoxyprop-2-enoate

Cat. No.: B14554337
CAS No.: 62004-78-8
M. Wt: 146.14 g/mol
InChI Key: UBHVZZDSHPFGFZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methoxyprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxy group, a methoxy group, and an enoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-methoxyprop-2-enoate can be synthesized through the esterification of 3-hydroxy-2-methoxyprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-2-methoxyprop-2-enoate.

    Reduction: Formation of ethyl 3-hydroxy-2-methoxypropan-1-ol.

    Substitution: Formation of ethyl 3-hydroxy-2-substitutedprop-2-enoate.

Scientific Research Applications

Ethyl 3-hydroxy-2-methoxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methoxyprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The enoate group can undergo conjugate addition reactions, further modifying its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-2-methoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62004-78-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methoxyprop-2-enoate

InChI

InChI=1S/C6H10O4/c1-3-10-6(8)5(4-7)9-2/h4,7H,3H2,1-2H3

InChI Key

UBHVZZDSHPFGFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)OC

Origin of Product

United States

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